3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzoxazole derivatives can inhibit the growth of certain bacteria and fungi, while others can inhibit the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit various effects, such as inhibiting the growth of certain bacteria and fungi, and inhibiting the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
Properties
IUPAC Name |
3-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-19(13-31-22-24-17-7-3-4-8-18(17)30-22)25-11-9-14(10-12-25)26-20(28)15-5-1-2-6-16(15)23-21(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWRBGLBCVXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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